molecular formula C24H23N3O2S B608496 LCB 03-0110

LCB 03-0110

カタログ番号: B608496
分子量: 417.5 g/mol
InChIキー: ZCWXCBKGPJOAFQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LCB03-0110 is a potent angiogenesis inhibitor. LCB03-0110 inhibits VEGFR-2 and JAK/STAT3 signalling in primary cultured human endothelial cells and cancer cells.

生物活性

LCB 03-0110 is a novel compound recognized for its potent biological activity, particularly as an inhibitor of various tyrosine kinases. This article delves into its mechanisms, effects on specific cell types, and implications for therapeutic applications, supported by data tables and case studies.

Overview of this compound

Chemical Structure and Properties

  • Chemical Name : 3-[[2-[3-(4-Morpholinylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol dihydrochloride
  • Molecular Formula : C₁₄H₁₈Cl₂N₂O₂S
  • Purity : ≥98%
  • IC50 Values :
    • c-Src kinase: 1.3 nM
    • DDR2 (active form): 6 nM
    • DDR2 (non-active form): 145 nM

This compound is classified as a pan-discoidin domain receptor (DDR) and c-Src family tyrosine kinase inhibitor, which plays a significant role in various cellular processes including inflammation and fibrosis .

This compound exerts its effects primarily through the inhibition of key signaling pathways involved in inflammation and fibrosis:

  • Tyrosine Kinase Inhibition : It inhibits over 90% of a panel of 20 tyrosine kinases at a concentration of 10 µM, making it a multi-targeted inhibitor .
  • Cellular Effects :
    • Suppresses activation of macrophages induced by lipopolysaccharide (LPS).
    • Inhibits fibroblast activation induced by transforming growth factor β1 (TGF-β1).
    • Reduces the synthesis of pro-inflammatory cytokines such as TNF-α, iNOS, and COX-2 in activated macrophages .

Anti-inflammatory Effects

In various studies, this compound has demonstrated significant anti-inflammatory properties:

  • Macrophage Studies : In J774A.1 macrophage cells activated by LPS, this compound inhibited cell migration and reduced nitric oxide production and inflammatory cytokine synthesis .
Cell Type Effect Observed IC50 Value
J774A.1 MacrophagesInhibition of migrationNot specified
Primary Dermal FibroblastsSuppression of proliferation and migrationNot specified

Wound Healing Studies

This compound has been evaluated in wound healing models, showing promising results:

  • Animal Model : Topical application on rabbit ear wounds led to reduced myofibroblast and macrophage accumulation, indicating less scar formation without delaying wound closure .
Study Type Outcome Reference
Rabbit Ear WoundsReduced hypertrophic scar formation
Dermal FibroblastsInhibition of TGF-β1-induced activation

Allergic Contact Dermatitis (ACD)

In a comparative study on the efficacy of this compound against allergic contact dermatitis:

  • Both this compound and dasatinib were effective in reducing symptoms such as ear swelling and epidermal thickness in mice models. They showed similar potency to tacrolimus but did not induce skin atrophy, unlike glucocorticoids .

Dry Eye Disease (DED)

Recent research indicated that this compound could be beneficial for treating dry eye disease by suppressing inflammatory responses in corneal epithelial cells and Th17 cells. It notably reduced IL-6 and IL-8 levels while being non-toxic to these cells .

特性

分子式

C24H23N3O2S

分子量

417.5 g/mol

IUPAC名

3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol

InChI

InChI=1S/C24H23N3O2S/c28-20-6-2-5-19(14-20)26-21-7-8-25-22-15-23(30-24(21)22)18-4-1-3-17(13-18)16-27-9-11-29-12-10-27/h1-8,13-15,28H,9-12,16H2,(H,25,26)

InChIキー

ZCWXCBKGPJOAFQ-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O

正規SMILES

C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

LCB03-0110;  LCB030110;  LCB03 0110

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LCB 03-0110
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
LCB 03-0110
Reactant of Route 3
Reactant of Route 3
LCB 03-0110
Reactant of Route 4
Reactant of Route 4
LCB 03-0110
Reactant of Route 5
Reactant of Route 5
LCB 03-0110
Reactant of Route 6
Reactant of Route 6
LCB 03-0110

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。